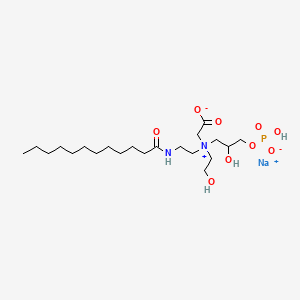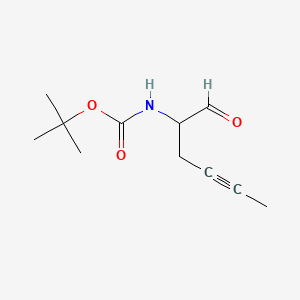
Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an α,β-unsaturated ester with hydroxylamine under acidic conditions to form the isoxazole ring . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with a similar structure but without the methyl and carboxylate groups.
4,5-Dihydroisoxazole: Lacks the methyl and carboxylate groups but shares the core ring structure.
Methyl isoxazole-4-carboxylate: Similar but without the dihydro component.
Uniqueness
Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of the isoxazole ring with methyl and carboxylate groups makes it a versatile compound in various applications .
Properties
CAS No. |
193006-51-8 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.115 |
IUPAC Name |
methyl 4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-6-9-3-4/h2,4H,3H2,1H3 |
InChI Key |
CHWXLBUERLBMSN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CON=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


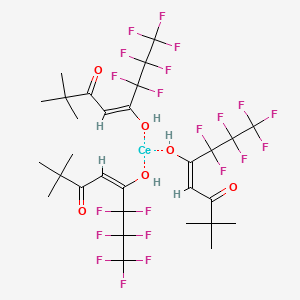

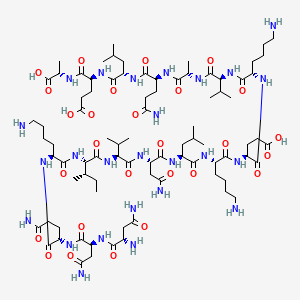
![4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B574665.png)
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
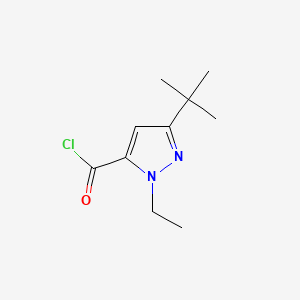
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)

